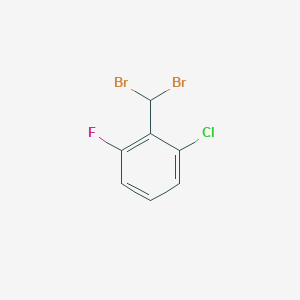
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene, also known by its abbreviated name DCBTF, is a chemical compound with a variety of properties and applications in scientific research. DCBTF is a colorless solid that is soluble in most organic solvents, and it is used as a starting material for synthesizing other compounds. Its chemical structure consists of two chlorine atoms attached to the two carbon atoms of a benzene ring, with three fluorine atoms attached to the two oxygen atoms of a trifluoromethoxy group. This compound has been used in several scientific studies, due to its reactivity and its ability to form stable complexes with other molecules.
科学的研究の応用
DCBTF has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as polymers and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer agents and anti-inflammatory drugs. In addition, it has been used in the synthesis of dyes, catalysts, and other organic compounds. It has also been used in the synthesis of organometallic complexes, which are used in the synthesis of other compounds.
作用機序
The mechanism of action of DCBTF is not fully understood. However, it is known that the chlorine atoms attached to the benzene ring can act as electron-withdrawing groups, which can increase the reactivity of the molecule. In addition, the trifluoromethoxy group can act as an electron-donating group, which can increase the reactivity of the molecule. The combination of these two effects can lead to the formation of stable complexes with other molecules, which can be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCBTF are not fully understood. However, it has been shown to have a variety of effects on cells and organisms. In vitro studies have shown that DCBTF can inhibit the growth of certain types of bacteria, and it has been shown to have anti-inflammatory and anti-cancer effects in animal models. In addition, it has been shown to have an effect on the metabolism of certain types of drugs, and it has been shown to have an effect on the activity of certain enzymes.
実験室実験の利点と制限
The main advantage of using DCBTF in lab experiments is its reactivity. Its chlorine and trifluoromethoxy groups can increase the reactivity of the molecule, allowing it to form stable complexes with other molecules. This can be useful for synthesizing a variety of compounds. However, it is important to note that DCBTF is toxic and should be handled with care. In addition, it can be difficult to obtain pure DCBTF, as it is often contaminated with impurities.
将来の方向性
There are a number of potential future directions for research involving DCBTF. One potential direction is to further explore its biochemical and physiological effects. In particular, further research could be done to explore its potential as an anti-cancer agent or as an anti-inflammatory drug. In addition, further research could be done to explore its potential as a catalyst or as a reagent in the synthesis of other compounds. Finally, further research could be done to explore its potential as a drug delivery system, as it has been shown to form stable complexes with other molecules.
合成法
DCBTF can be synthesized through a number of different methods. The most common method is the reaction of trifluoromethoxybenzene and phosphorus oxychloride in the presence of triethylamine. The reaction is carried out at room temperature, and the product is isolated by distillation. Other methods include the reaction of trifluoromethoxybenzene with phosphorus pentachloride in the presence of triethylamine, and the reaction of trifluoromethoxybenzene with dichloroacetyl chloride in the presence of triethylamine.
特性
IUPAC Name |
1,2-dichloro-4,5-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6O2/c9-3-1-5(17-7(11,12)13)6(2-4(3)10)18-8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCZYFWZDFJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














